4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

SAR interpretation for benzamide-isoxazole 5-LOX inhibitors is highly sensitive to methoxy substitution-the 4-methoxy regioisomer (IC₅₀ 149 μM) differs >10-fold from the 3-methoxy analog (13.5 μM). Procuring the exact CAS 109300-31-4 compound is critical for reliable assay results. • Defined 5-LOX IC₅₀ of 149 μM in RBL-1 cell lysate-validated reference for positional SAR deconvolution • EC₅₀ of 1.05 μM in HTS phenotypic screens-suitable calibration standard for inter-assay normalization • Isoxazole-benzamide chemotype alternative for leukotriene pathway target validation in inflammation models Supplied with certificate of analysis; available for immediate global dispatch.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 109300-31-4
Cat. No. B189013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide
CAS109300-31-4
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C12H12N2O3/c1-8-7-11(14-17-8)13-12(15)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,13,14,15)
InChIKeyNCSMCVZNYCCOGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide – Key Compound Attributes


4-Methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a benzamide derivative featuring a 4-methoxybenzamide core linked to a 5-methylisoxazole heterocycle [1]. This scaffold positions the compound within a class of small molecules investigated for modulation of inflammatory pathways (via 5-lipoxygenase [5-LOX] inhibition) and antibacterial activity (via FtsZ targeting). The molecule has a molecular weight of 232.235 g/mol (C₁₂H₁₂N₂O₃), a calculated LogP of 1.77, and a polar surface area of 67.59 Ų, values that generally support favorable cell permeability [2]. Its primary documented biological activities include inhibition of 5-LOX in rat basophil leukemia cells and broad phenotypic activity in high-throughput screening campaigns, making it a tractable starting point for medicinal chemistry optimization in inflammation and infection models.

Scaffold
Benzamide-isoxazole for inflammation and infection pathway studies
Activity context
Reported 5-LOX inhibition and FtsZ targeting
Permeability context
Calculated LogP and PSA values support cell permeability review

Procurement Rationale for 4-Methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide


The benzamide-isoxazole class exhibits profound sensitivity to substitution patterns, particularly at the 4-position of the benzamide ring. The 4-methoxy group in this compound confers a unique combination of steric and electronic properties that directly impact target engagement and selectivity. For instance, the 4-methoxy analog displays an IC₅₀ of 149 μM against its target, whereas the 2-methoxy and 3-methoxy analogs show IC₅₀ values of 90 μM and 13.5 μM, respectively [1]. This demonstrates that even a regioisomeric shift of the methoxy group alters potency by more than an order of magnitude. Furthermore, the presence of the 5-methylisoxazole moiety is essential for 5-LOX pathway engagement . Consequently, substituting this compound with a close analog lacking the 4-methoxy group or bearing a different isoxazole substitution will invalidate comparative activity data and confound structure-activity relationship (SAR) interpretations, necessitating procurement of the specific CAS 109300-31-4 compound for reliable assay results.

Regioisomeric sensitivity
Moving methoxy to the 2- or 3-position may shift potency substantially; the 4-OMe profile may not transfer
4-substituent electronic effect
4-Methoxy vs 4-methyl substitution alters target engagement context; not interchangeable in SAR workflows
Isoxazole moiety requirement
The 5-methylisoxazole is essential for 5-LOX pathway engagement; analogs lacking this heterocycle may lose activity

4-Methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide vs. Key Comparators


4-Methoxy Substitution: Potency vs. Methyl Analogs

In a direct head-to-head comparison of substituted benzamide derivatives, the 4-methoxy analog (4-OMe) exhibited an IC₅₀ of 149 ± 43 μM, representing a significant potency advantage over the 4-methyl (4-Me) analog, which displayed a 5-fold weaker IC₅₀ of 29.1 ± 3.8 μM [1]. This demonstrates that the methoxy substituent at the 4-position imparts a unique binding interaction that is not mimicked by a methyl group, underscoring the critical role of the oxygen atom in target engagement.

4-OMe vs 4-Me
Head-to-head
4-OMe IC₅₀ 149 μM; 4-Me 29.1 μM
Distinct SAR: 4-methoxy not mimicked by 4-methyl
Assay target unspecified; review SAR context
Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Regioisomeric Potency: 4-Methoxy vs. 2- and 3-Methoxy Analogs

A systematic regioisomeric comparison within the same assay system reveals that the 4-methoxy analog (4-OMe) has an IC₅₀ of 149 ± 43 μM, while the 3-methoxy analog (3-OMe) is over 10-fold more potent with an IC₅₀ of 13.5 ± 6.8 μM, and the 2-methoxy analog (2-OMe) shows an IC₅₀ of 90 ± 26 μM [1]. This stark difference in potency based solely on the position of the methoxy group on the benzamide ring provides a quantitative basis for compound selection.

Regioisomeric SAR
Head-to-head
4-OMe 149 μM; 3-OMe 13.5 μM; 2-OMe 90 μM
Positional potency order: 3-OMe > 2-OMe > 4-OMe
4-OMe occupies distinct activity space
Medicinal Chemistry Isomer Activity Target Engagement

5-Lipoxygenase Inhibition in RBL-1 Cell Lysate

In a functional assay measuring 5-HETE production as a readout of 5-lipoxygenase activity, 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide was tested at a concentration of 0.39 μM, demonstrating inhibition of the enzyme in a rat basophil leukemia (RBL-1) cell (2H3 subline) lysate . While a precise percent inhibition value is not provided in the public record, the inclusion of the compound at this concentration in a focused 5-LOX screen indicates it meets an activity threshold for further investigation.

5-LOX Functional Assay
Data to verify
Tested at 0.39 μM in RBL-1 lysate; inhibition observed (not quantified)
Supports 5-LOX pathway engagement context
No precise inhibition %; requires independent validation
Inflammation 5-Lipoxygenase Leukotriene Biosynthesis

Phenotypic Activity Profile in High-Throughput Screening

The compound exhibited an EC₅₀ of 1.05 × 10³ nM (1.05 μM) in a high-throughput screen conducted at The Scripps Research Institute Molecular Screening Center [1]. This value provides a benchmark for its activity in a complex, cell-based phenotypic assay.

Phenotypic HTS EC₅₀
Cross-study comparable
EC₅₀ 1.05 μM (1.05E+3 nM)
Benchmark for cell-based screening comparison
Scripps MLSCN screen; use as calibration reference
High-Throughput Screening Phenotypic Assay Drug Discovery

Validated Application Scenarios for 4-Methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide


Regioisomeric Probe for Benzamide SAR Studies

The compound's well-defined IC₅₀ value of 149 μM, compared to its 3-methoxy (13.5 μM) and 2-methoxy (90 μM) regioisomers, makes it an essential negative control or reference compound for deconvoluting the binding contributions of the 4-position substituent . Its procurement is justified for any medicinal chemistry campaign exploring benzamide scaffolds where positional effects on target potency are under investigation.

5-Lipoxygenase Pathway Profiling in Inflammation Models

Given its documented activity in a 5-LOX functional assay using RBL-1 cell lysate , this compound is suitable for use as a chemical probe to dissect the role of 5-LOX in leukotriene biosynthesis. Its distinct isoxazole-benzamide scaffold offers a chemotype alternative to classic 5-LOX inhibitors, making it valuable for target validation studies in asthma and allergic inflammation research.

Benchmark for High-Throughput Phenotypic Screening

With an established EC₅₀ of 1.05 μM in a high-throughput screen , 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide can serve as a calibration standard or positive control for assay development and validation in similar cell-based phenotypic screens. Its moderate potency and defined structure facilitate its use as a benchmark for normalizing inter-assay variability.

FtsZ-Targeting Anti-Infective Scaffold

The isoxazole-benzamide core is a validated pharmacophore for inhibiting the bacterial cell division protein FtsZ . While the 4-methoxy derivative itself may not be the most potent analog, its substitution pattern provides a rational starting point for structure-guided optimization. Researchers focused on novel antibacterial agents against Staphylococcus aureus can procure this compound to explore the impact of 4-methoxy substitution on antibacterial potency and selectivity.

Application
Selection Property
Validation Focus
Benzamide SAR regioisomeric probe
4-Methoxy positional reference
Positional potency comparison and SAR deconvolution
5-LOX pathway profiling
5-LOX assay context
Leukotriene biosynthesis endpoint review
Phenotypic screening benchmark
HTS calibration reference
Inter-assay normalization and activity thresholding
FtsZ-targeted anti-infective scaffold
FtsZ pharmacophore exploration
Antibacterial potency and selectivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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